molecular formula C16H10BrN3OS B12850682 5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12850682
M. Wt: 372.2 g/mol
InChI Key: AUHMLXNQOZCFLV-UHFFFAOYSA-N
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Description

5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a sophisticated heterocyclic compound that serves as a key intermediate and potential pharmacophore in medicinal chemistry research. This molecule integrates a benzofuran core, a 1,2,4-triazole ring, and a thiol group, a structural motif frequently associated with diverse biological activities. The presence of the bromo substituent on the benzofuran ring makes it a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex chemical libraries for screening. Compounds featuring the 1,2,4-triazole-3-thiol scaffold have been extensively investigated for their antimicrobial, antifungal, and anticancer properties . Researchers are exploring this specific compound and its derivatives primarily as inhibitors for various enzymatic targets. Its mechanism of action is believed to involve interaction with enzyme active sites, potentially through hydrogen bonding or coordination via the triazole-thiol moiety, which can mimic biological nucleophiles. This reagent is intended for research applications only, including drug discovery, chemical biology, and the development of new therapeutic agents, and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H10BrN3OS

Molecular Weight

372.2 g/mol

IUPAC Name

3-(5-bromo-1-benzofuran-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H10BrN3OS/c17-11-6-7-13-10(8-11)9-14(21-13)15-18-19-16(22)20(15)12-4-2-1-3-5-12/h1-9H,(H,19,22)

InChI Key

AUHMLXNQOZCFLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(O3)C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized by the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Bromination: The benzofuran ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Formation of Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with appropriate nitriles or carboxylic acids under acidic or basic conditions.

    Thiol Group Introduction: The thiol group is introduced by the reaction of the triazole derivative with thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromo substituent can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium methoxide, or primary amines under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted benzofuran-triazole-thiol derivatives.

Scientific Research Applications

5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with DNA/RNA: Affecting the replication or transcription of genetic material.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromo in benzofuran) increase stability and influence binding to biological targets .
  • Hydrophobic Substituents (e.g., chlorophenoxy) enhance membrane permeability but may reduce solubility .
  • Hydrogen-Bonding Moieties (e.g., pyrazole or hydroxyl) improve target specificity and solubility .

Key Insights :

  • Green methods (ultrasound/microwave) significantly outperform traditional reflux in yield and time .
  • Microwave-assisted synthesis balances speed and efficiency but demands higher initial investment .

Anticancer Potential

In contrast, pyrazole-triazole hybrids exhibit antioxidant activity (IC₅₀ ~5.84 µg/mL for DPPH scavenging), suggesting divergent mechanisms based on substituents .

Antimicrobial and Antiparasitic Activity

  • Indole-triazole analogs show broad-spectrum activity against Candida albicans and Escherichia coli .
  • Hydroxyphenyl-triazole derivatives inhibit Eimeria stiedae by targeting α-glucosidase, a mechanism absent in the target compound .

Biological Activity

5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H10BrN3OSC_{16}H_{10}BrN_3OS with a molecular weight of 372.24 g/mol. The structure features a benzofuran moiety, which is known for its pharmacological properties, combined with a triazole ring that enhances its biological activity.

PropertyValue
Molecular FormulaC16H10BrN3OSC_{16}H_{10}BrN_3OS
Molecular Weight372.24 g/mol
CAS Number57136-34-2
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the benzofuran and triazole rings through cyclization and coupling reactions. The introduction of the thiol group is crucial for enhancing its biological activity.

The compound exerts its biological effects through various mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes that are crucial for cancer cell proliferation.
  • DNA Interaction : The compound may interact with DNA or RNA, affecting gene expression and cellular processes.
  • Antioxidant Activity : The presence of the thiol group contributes to its ability to scavenge free radicals.

Biological Activity

Recent studies have demonstrated a range of biological activities associated with this compound:

Anticancer Activity

Research shows that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly prostate cancer cells (PC3). The selectivity towards cancer cells while sparing normal cells highlights its potential as a therapeutic agent.

Enzyme Inhibition

Molecular docking studies indicate that this compound effectively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases and cancer therapy.

Case Studies

  • Prostate Cancer Study : A study conducted on PC3 prostate cancer cells revealed an IC50 value indicating potent cytotoxicity. The compound showed limited effects on normal prostate cells, suggesting selective targeting capabilities .
  • Molecular Docking Analysis : Docking studies against AChE and BChE demonstrated strong binding affinities, supporting its role as a potential therapeutic agent in neurodegenerative disorders .

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